1-((4-Methoxyphenyl)diazenyl)pyrrolidine 1-((4-Methoxyphenyl)diazenyl)pyrrolidine
Brand Name: Vulcanchem
CAS No.: 36651-93-1
VCID: VC19651023
InChI: InChI=1S/C11H15N3O/c1-15-11-6-4-10(5-7-11)12-13-14-8-2-3-9-14/h4-7H,2-3,8-9H2,1H3
SMILES:
Molecular Formula: C11H15N3O
Molecular Weight: 205.26 g/mol

1-((4-Methoxyphenyl)diazenyl)pyrrolidine

CAS No.: 36651-93-1

Cat. No.: VC19651023

Molecular Formula: C11H15N3O

Molecular Weight: 205.26 g/mol

* For research use only. Not for human or veterinary use.

1-((4-Methoxyphenyl)diazenyl)pyrrolidine - 36651-93-1

Specification

CAS No. 36651-93-1
Molecular Formula C11H15N3O
Molecular Weight 205.26 g/mol
IUPAC Name (4-methoxyphenyl)-pyrrolidin-1-yldiazene
Standard InChI InChI=1S/C11H15N3O/c1-15-11-6-4-10(5-7-11)12-13-14-8-2-3-9-14/h4-7H,2-3,8-9H2,1H3
Standard InChI Key MUGWKDATFDQVFX-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)N=NN2CCCC2

Introduction

Synthesis and Optimization

Azo Coupling Reaction

The primary synthesis route involves an azo coupling reaction between 4-methoxyaniline and a pyrrolidine-derived diazonium salt. A representative procedure includes:

  • Diazotization: 4-Methoxyaniline is treated with sodium nitrite (NaNO2\text{NaNO}_2) and hydrochloric acid (HCl\text{HCl}) at 0–5°C to form the diazonium chloride intermediate.

  • Coupling: The diazonium salt reacts with pyrrolidine in an aqueous medium, facilitated by controlled pH (acidic conditions) and low temperatures (0°C) .

Optimization Parameters:

ParameterOptimal ConditionImpact on Yield
Temperature0°CMinimizes side reactions
Reaction Time10–15 minutesBalances completion vs. degradation
SolventWater/EtOH mixEnhances solubility of intermediates

Yields typically range from 60–75%, with purity confirmed via HPLC and 1H NMR^1\text{H NMR} . Alternative methods using palladium catalysts (e.g., Pd(OAc)2\text{Pd(OAc)}_2) and ionic liquids have been explored for regioselective modifications, though these are less common .

Physicochemical Properties

Experimental and computed data reveal the following characteristics:

PropertyValue/DescriptionMethod/Source
Molecular Weight205.26 g/molMass spectrometry
LogP (Partition Coeff.)2.73Computational
PSA (Polar Surface Area)37.19 ŲDFT Calculations
Melting PointNot reported
SolubilityModerate in polar solventsExperimental

The compound’s logP value indicates moderate lipophilicity, suggesting potential membrane permeability in biological systems. Its polar surface area aligns with drug-like molecules, though further pharmacokinetic studies are needed .

Applications in Research and Industry

Organic Synthesis

The azo group’s reactivity enables use in:

  • Cross-coupling reactions: As a directing group for C–H functionalization in palladium-catalyzed arylation .

  • Photoresponsive materials: Analogous azobenzene derivatives exhibit photoswitching behavior, suggesting potential in optoelectronics .

Medicinal Chemistry

Molecular docking studies predict affinity for kinase targets and G-protein-coupled receptors, attributed to the compound’s ability to form hydrogen bonds and π–π stacking interactions. Preliminary in vitro assays show micromolar-level activity against cancer cell lines, though toxicity profiles remain uncharacterized.

Material Science

The methoxyphenyl moiety enhances thermal stability, making the compound a candidate for:

  • Coordination polymers: Via nitrogen lone-pair coordination to metal ions.

  • Dyes and pigments: Due to conjugation-driven absorption in the visible spectrum .

Research Advancements and Challenges

Key Studies

  • Foster et al. (1980): Demonstrated the foundational azo coupling protocol, achieving 68% yield under optimized conditions .

  • Fu et al. (2009): Explored microwave-assisted synthesis, reducing reaction time to 5 minutes with comparable yields .

  • Recent Innovations: Use of hexafluorophosphoric acid (HPF6\text{HPF}_6) as a promoter for regioselective diazenylation of heterocycles, enabling gram-scale production .

Limitations and Future Directions

  • Synthetic Challenges: Side products from competing coupling sites necessitate improved catalysts.

  • Biological Data Gap: Absence of in vivo studies limits therapeutic assessment.

  • Materials Applications: Device integration and stability under operational conditions (e.g., light, heat) require evaluation.

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